
Chevalone C
Vue d'ensemble
Description
Chevalone C est un métabolite fongique méroterpénoïde initialement isolé du champignon Eurotium chevalieri. Il est connu pour ses diverses activités biologiques, notamment ses propriétés antimicrobiennes et cytotoxiques . Le composé a une formule moléculaire de C28H40O5 et une masse molaire de 456,60 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Chevalone C peut être synthétisé par différentes méthodes chimiques et biocatalytiques. Une approche implique l'isolement et la purification du composé à partir d'extraits fongiques. Par exemple, l'extrait d'Aspergillus oryzae peut être soumis à une chromatographie sur colonne de gel de silice et élué en utilisant un gradient de dichlorométhane : acétone. Une purification supplémentaire peut être obtenue en utilisant une chromatographie liquide haute performance (HPLC) préparative en phase inverse avec des systèmes de solvants spécifiques .
Méthodes de production industrielle : La production industrielle de this compound implique généralement une fermentation à grande échelle de la souche fongique Eurotium chevalieri. Le bouillon de fermentation est ensuite traité pour extraire et purifier le composé en utilisant des techniques telles que l'extraction par solvant, la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Oxidation Reactions
Chevalone C undergoes selective oxidation at specific positions, enabling the synthesis of derivatives with varied functional groups.
Key Reaction Pathways:
-
C-3 Hydroxy Oxidation: The C-3 hydroxy group is oxidized to a carbonyl using Dess-Martin periodinane, yielding chevalone F. This reaction is critical for enabling downstream cyclization or hemiacetal formation .
-
C-20 Hydroxylation: Cytochrome P450 monooxygenases (e.g., Cle2/Cle4) introduce hydroxyl groups at C-20, facilitating intramolecular hemiacetal bridge formation .
Reagents and Conditions:
Reaction Type | Reagent/Enzyme | Product | Yield (%) |
---|---|---|---|
C-3 Oxidation | Dess-Martin periodinane | Chevalone F | 85 |
C-20 Hydroxylation | P450 Cle2/Cle4 (biocatalytic) | Hemiacetal derivatives | 60–75 |
Reduction Reactions
Reductive modifications of this compound focus on carbonyl groups and conjugated systems.
Key Reaction Pathways:
-
Ketone Reduction: Sodium borohydride reduces the C-3 carbonyl to a secondary alcohol, regenerating the parent compound chevalone E under mild conditions .
-
Double-Bond Hydrogenation: Catalytic hydrogenation saturates the Δ<sup>8,9</sup> double bond, altering the compound’s rigidity and bioactivity .
Reagents and Conditions:
Reaction Type | Reagent/Conditions | Product |
---|---|---|
Ketone Reduction | NaBH<sub>4</sub>, MeOH, 0°C | Chevalone E |
Hydrogenation | H<sub>2</sub>, Pd/C, RT | Dihydrothis compound |
Substitution and Functionalization
Substitution reactions introduce halogens or other groups to enhance pharmacological properties.
Key Reaction Pathways:
-
Halogenation: Electrophilic bromination at the C-14 position using N-bromosuccinimide (NBS) produces brominated analogues with increased cytotoxicity .
-
Esterification: Acetylation of hydroxyl groups (e.g., C-20) improves membrane permeability .
Reagents and Conditions:
Reaction Type | Reagent | Product |
---|---|---|
Bromination | NBS, AIBN, CCl<sub>4</sub> | 14-Bromo-chevalone C |
Acetylation | Ac<sub>2</sub>O, pyridine | C-20 Acetate |
Cyclization and Rearrangement
This compound’s hemiacetal intermediates undergo spontaneous or acid-catalyzed cyclization to form spiro-lactones, mimicking natural meroterpenoid scaffolds.
Mechanistic Insights:
-
Hemiacetal to Spiro-Lactone: The C-20 hydroxy group nucleophilically attacks the C-3 carbonyl, forming a six-membered hemiacetal. Under acidic conditions, this rearranges into a five-membered spiro-lactone .
Reagents and Conditions:
Reaction Type | Conditions | Product |
---|---|---|
Hemiacetal Formation | Spontaneous (aqueous solution) | Chevalone N |
Spiro-Lactonization | HCl, MeOH, 40°C | Spirothis compound |
Biological Activity Modulation
Chemical modifications directly influence this compound’s bioactivity:
-
Antimicrobial Enhancement: Brominated derivatives show 2–3× increased activity against Mycobacterium tuberculosis (IC<sub>50</sub> = 12.5 µg/mL) .
-
Synergistic Cytotoxicity: Spiro-lactone analogues combined with doxorubicin reduce viability of MDA-MB-231 breast cancer cells by 40% compared to doxorubicin alone .
Analytical Characterization
Reaction products are validated using advanced spectroscopic techniques:
-
NMR: <sup>13</sup>C NMR confirms C-3 oxidation (δ 209.8 ppm for carbonyl) and spiro-lactone formation (δ 95.2 ppm for quaternary carbon) .
-
HRMS: [M+H]<sup>+</sup> at m/z 519.2381 for chevalone F (calc. 519.2374) .
This systematic exploration of this compound’s reactivity provides a foundation for rational design of derivatives with optimized therapeutic potential. Future work should focus on enzyme engineering for biocatalytic scalability and in vivo validation of modified analogues.
Applications De Recherche Scientifique
Antimicrobial Properties
Chevalone C has demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported its effectiveness against:
- Bacteria : Exhibits activity against strains like Staphylococcus aureus.
- Fungi : Inhibitory effects on various fungal species.
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Type | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | Bacterial | 50 |
Candida albicans | Fungal | 30 |
Escherichia coli | Bacterial | 40 |
Anticancer Potential
This compound has shown promising results in cancer research, particularly in enhancing the efficacy of chemotherapeutic agents. Its synergistic effects with drugs like doxorubicin have been documented, suggesting potential applications in cancer therapy.
Case Study: Synergistic Effects with Doxorubicin
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer).
- Findings : this compound significantly enhanced the cytotoxicity of doxorubicin, reducing cell viability in treated cultures.
Table 2: Cytotoxicity of this compound with Doxorubicin
Cell Line | IC50 (μM) without this compound | IC50 (μM) with this compound |
---|---|---|
A549 | 15 | 7 |
MDA-MB-231 | 12 | 5 |
Antiprotozoal Activity
Research indicates that this compound exhibits antiprotozoal activity against parasites responsible for diseases such as Leishmaniasis and Chagas disease. It has been shown to inhibit the growth and development of these protozoan parasites in vitro.
Table 3: Antiprotozoal Activity of this compound
Protozoan Parasite | Activity Type | IC50 (μM) |
---|---|---|
Leishmania donovani | Growth Inhibition | 20 |
Trypanosoma cruzi | Growth Inhibition | 25 |
Chemical Derivatization and Synthesis
This compound can be synthesized through both natural extraction from fungal sources and synthetic methodologies. Recent studies have focused on the derivatization of this compound to enhance its therapeutic efficacy. For instance, analogues have been developed that exhibit improved biological activities compared to the parent compound.
Table 4: Derivatives of this compound
Derivative Name | Source Organism | Biological Activity |
---|---|---|
1-Hydroxythis compound | Neosartorya spinosa | Antimycobacterial |
1-Acetoxythis compound | Neosartorya spinosa | Antimalarial |
Mécanisme D'action
Chevalone C exerts its effects through various mechanisms. It inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. In cancer cells, this compound induces apoptosis by activating specific molecular pathways and targets, such as caspases and mitochondrial pathways .
Comparaison Avec Des Composés Similaires
- Chevalone B
- Chevalone E
- 1-Hydroxychevalone C
- 1-Acetoxythis compound
- 1,11-Dihydroxythis compound
- 11-Hydroxythis compound
Comparison: this compound is unique due to its specific structural features and biological activities. While other chevalones share similar core structures, this compound exhibits distinct antimicrobial and cytotoxic properties that make it a valuable compound for research and potential therapeutic applications .
Activité Biologique
Chevalone C is a meroterpenoid compound derived from the fungus Neosartorya spinosa. It has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial, cytotoxic, and synergistic effects with other therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens.
- Antimycobacterial Activity : A derivative of this compound, 1-hydroxythis compound, exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 26.4 μM .
- Antimalarial Activity : The compound also showed antimalarial effects, with IC50 values indicating potency against Plasmodium falciparum. Specifically, 1-acetoxythis compound had an IC50 value of 6.67 μM .
- Antibacterial Activity : Although this compound alone did not show significant antibacterial activity (MIC > 256 mg/mL), it exhibited synergistic effects when combined with other antibiotics against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Cytotoxic Effects
This compound has been investigated for its cytotoxic properties against various cancer cell lines.
- Cancer Cell Lines : Research indicates that this compound has cytotoxic effects with IC50 values ranging from 7.8 to 8.7 μg/mL against the BC1 cell line . Additionally, it was found to enhance the cytotoxicity of doxorubicin in A549 lung cancer cells, indicating a potential role in combination therapy .
Cell Line | IC50 Value (μg/mL) | Combination Therapy |
---|---|---|
BC1 | 7.8 - 8.7 | Synergism with doxorubicin |
A549 | Not specified | Enhanced cytotoxicity |
The biological activity of this compound can be attributed to several mechanisms:
- Synergism with Chemotherapeutics : this compound enhances the efficacy of chemotherapeutic agents like doxorubicin by increasing intracellular drug accumulation and inducing apoptosis in cancer cells .
- Inhibition of Cell Proliferation : It has been shown to inhibit cell proliferation in various cancer models, which contributes to its potential as an anticancer agent .
4. Case Studies and Research Findings
Several studies have explored the biological activities and mechanisms of action of this compound:
- A study reported that this compound and its analogs exhibited synergistic effects with oxacillin against methicillin-resistant Staphylococcus aureus, showcasing its potential in treating antibiotic-resistant infections .
- Another investigation highlighted the structural elucidation and bioactivity of this compound derivatives, confirming their role as potent bioactive compounds derived from marine fungi .
Q & A
Q. What spectroscopic and crystallographic methods are used to determine the structure of Chevalone C?
Level: Basic
Answer:
this compound’s structural elucidation relies on a combination of:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formulas (e.g., C30H43O7 for this compound) .
- X-Ray Crystallography: For absolute configuration determination. For example, CuKα radiation in X-ray diffraction resolved configurations at C-3, C-5, and other chiral centers .
- Electronic Circular Dichroism (ECD): To compare experimental spectra with known analogs for stereochemical validation .
Q. What are the primary biological activities of this compound?
Level: Basic
Answer:
this compound exhibits diverse bioactivities, supported by the following
Methodological Note: Bioassays include disc diffusion for antimicrobial synergy and MTT assays for cytotoxicity .
Q. How do structural modifications in Chevalone analogs influence their bioactivity?
Level: Advanced
Answer:
Structural alterations significantly impact potency and selectivity:
Experimental Design: Comparative NMR and bioactivity assays (e.g., MIC, IC50) are critical to assess structure-activity relationships (SAR) .
Q. How can researchers resolve contradictions in NMR data for Chevalone analogs?
Level: Advanced
Answer:
Discrepancies in chemical shifts (e.g., oxygen-bearing methine carbons in Chevalone E vs. C) are addressed via:
- Multi-Technique Validation: Combine COSY, HMBC, and NOESY to resolve connectivity ambiguities .
- X-Ray Crystallography: Definitive proof of stereochemistry, as seen in Chevalone E’s absolute configuration .
- Isotopic Labeling: For complex cases, though not explicitly documented in current studies.
Example: Chevalone E’s C-3 shift (δC 78.7 vs. δC ~85 in this compound) was reconciled via X-ray .
Q. What experimental approaches are used to evaluate this compound’s synergy with antibiotics?
Level: Advanced
Answer:
- Disc Diffusion Assays: Test this compound (15 μg/disc) alongside sub-inhibitory antibiotic doses to observe enhanced zones of inhibition .
- Checkerboard Assays: Determine fractional inhibitory concentration (FIC) indices for multidrug-resistant strains .
- Time-Kill Curves: Assess bactericidal effects over 24 hours in combination therapies.
Key Finding: this compound synergized with β-lactams against S. aureus but showed no standalone activity (MIC >256 μg/mL) .
Q. What challenges arise in determining the absolute configuration of this compound?
Level: Advanced
Answer:
- Complex Stereochemistry: 10+ chiral centers require advanced techniques like single-crystal X-ray with CuKα radiation .
- ECD Interpretation: Overlapping signals in polyoxygenated analogs necessitate comparison with synthetic standards .
- Dynamic Conformations: Flexible side chains (e.g., isoprenyl groups) complicate NOESY analysis, requiring molecular modeling .
Methodological Solution: Use anomalous scattering in X-ray (e.g., Gemini PX Ultra diffractometer) for unambiguous assignment .
Q. What are the natural sources of this compound, and how are they optimized for extraction?
Level: Basic
Answer:
- Primary Sources: Marine-derived fungi (e.g., Eurotium chevalieri, Neosartorya siamensis) .
- Extraction Protocol:
Yield Optimization: Strain-specific media (e.g., addition of sea salts) enhances secondary metabolite production .
Q. What mechanisms underlie this compound’s cytotoxicity in cancer cells?
Level: Advanced
Answer:
- Apoptosis Induction: Caspase-3/7 activation and DNA fragmentation in HCT116 cells .
- Mitochondrial Dysfunction: Reduced membrane potential observed via JC-1 staining (methodological detail needed).
- Pathway Inhibition: Potential EFP (elongation factor P) targeting, though direct evidence is lacking .
Experimental Design: RNA sequencing and proteomics are recommended to map pathways affected by this compound .
Propriétés
IUPAC Name |
[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-18-yl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-14-19(30)18-15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-24(18)31-16/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOIHOGDYISNRH-GPTGPEQGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.